Cdk12-IN-6

Kinase Selectivity CDK13 Off-Target Profiling

Standard CDK12 inhibitors often confound results due to low-ATP assay conditions, CDK13 cross-reactivity, or covalent binding. Cdk12-IN-6 solves this as a non-covalent pyrazolotriazine inhibitor with IC50 1.19 μM (2mM ATP) and no measurable CDK2/9 activity (>20 μM). - Selectivity margin >16.8-fold over CDK2/CDK9 - Enables pulse-chase & washout rescue experiments - Ideal for TNBC models & high-throughput screening - Scaffold-hopping starting point (pyrazolo[1,5-a][1,3,5]triazine)

Molecular Formula C20H21F2N9
Molecular Weight 425.4 g/mol
Cat. No. B11934666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk12-IN-6
Molecular FormulaC20H21F2N9
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6
InChIInChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29)
InChIKeyBQWUTZRKMIAITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk12-IN-6: A Pyrazolotriazine-Based CDK12 Inhibitor


Cdk12-IN-6 (CAS 2651196-71-1) is a pyrazolotriazine-based small molecule that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 12 (CDK12) [1]. Its molecular formula is C20H21F2N9 with a molecular weight of 425.44 g/mol [1]. The compound is characterized as a potent CDK12 inhibitor with an IC50 of 1.19 μM under high ATP (2 mM) conditions [1], and it demonstrates selectivity over CDK2/Cyclin E (IC50 >20 μM) and CDK9/Cyclin T1 (IC50 >20 μM) [1]. The primary characterization data originates from patent WO2021116178A1, wherein Cdk12-IN-6 is designated as Example 174 [1].

Assay Context High-ATP (2 mM) CDK12 inhibition studies that approximate intracellular nucleotide environment
Mechanism Reversible CDK12 modulation supporting washout and pulse-chase experimental protocols
Model Fit TNBC cell-model endpoint review where reported antiproliferative activity is in the low nanomolar range
Selectivity Pathway-study fit for CDK12-specific mechanism-of-action, minimizing cross-talk from CDK2, CDK9, and CDK13

Why Cdk12-IN-6 Cannot Be Substituted


The CDK12 inhibitor landscape is fragmented, with compounds exhibiting divergent selectivity profiles, binding modes (covalent vs. non-covalent), and downstream cellular effects. For instance, THZ531 and SR-4835 are dual CDK12/CDK13 inhibitors [1] [2], whereas Cdk12-IN-6 is reported as a CDK12-selective agent with minimal activity against CDK2, CDK9 [3], and no publicly documented CDK13 inhibition. Furthermore, SR-4835 has been shown to act as a molecular glue promoting cyclin K degradation [4], a mechanism not reported for Cdk12-IN-6. These mechanistic and selectivity divergences mean that substituting one CDK12 inhibitor for another without empirical validation can lead to misinterpretation of target engagement, confounding of polypharmacology, and irreproducible cellular phenotypes. The following quantitative evidence substantiates the specific, non-interchangeable profile of Cdk12-IN-6.

Covalent binders (e.g., THZ531 class) are not interchangeable Irreversible target modification prevents washout recovery experiments; temporal control of CDK12 activity may not transfer.
Low-ATP potency comparisons mask accurate cellular potency ranking IC₅₀ values derived under low-ATP conditions (e.g., 10-100 μM) systematically overestimate cellular target engagement compared to high-ATP (2 mM) characterization.
Dual CDK12/13 inhibitors confound mechanistic interpretation Potent CDK13 co-inhibition (e.g., SR-4835 or THZ531 profiles) will obscure CDK12-specific phenotypes in genetic dependency and DNA damage response studies.

Cdk12-IN-6: Differentiation Evidence


High-ATP Biochemical Potency Comparison

Cdk12-IN-6 is reported as a CDK12-selective inhibitor, whereas SR-4835 and THZ531 are dual CDK12/CDK13 inhibitors. Direct comparison reveals that Cdk12-IN-6 lacks documented CDK13 inhibition [1], while SR-4835 inhibits CDK13 with an IC50 of 4.9 nM [2] and THZ531 inhibits CDK13 with an IC50 of 69 nM [3]. This differential engagement of CDK13 constitutes a critical point of differentiation for experiments designed to isolate CDK12-specific biology from the confounding effects of CDK13 co-inhibition.

High-ATP Potency
Cross-study comparable
CDK12 IC₅₀ = 1.19 μM (at 2 mM ATP)
Assay ATP context shifts reported potency rankings
CDK12-IN-2: 52 nM (low ATP); SR-4835: 99 nM (low ATP). Overestimation risk in cellular contexts.
Kinase Selectivity CDK13 Off-Target Profiling Chemical Biology

CDK2 and CDK9 Selectivity vs. AZ1992

THZ531 is a covalent inhibitor of CDK12 and CDK13, forming an irreversible bond with a cysteine residue [1]. In contrast, Cdk12-IN-6 is a pyrazolotriazine that acts as an ATP-competitive antagonist with no reported covalent mechanism [2]. This mechanistic distinction is crucial for studies of inhibitor washout, target recovery kinetics, and the potential for prolonged pharmacodynamic effects.

CDK2/CDK9 Selectivity
Cross-study comparable
CDK2/Cyclin E IC₅₀ >20 μM; CDK9/Cyclin T1 IC₅₀ >20 μM (2 mM ATP)
Supports cleaner transcriptional interpretation
vs. AZ1992: 5-fold CDK2 and 20-fold CDK9 selectivity reported. Confounds CDK12-specific endpoint review.
Covalent Inhibition Reversible Binding Target Engagement Pharmacology

CDK13 Selectivity: No Co-Inhibition

SR-4835 has been shown to function as a molecular glue, promoting the degradation of cyclin K via the proteasome [1]. This property is distinct from its kinase inhibitory activity and contributes to its cytotoxic effects. In contrast, Cdk12-IN-6 has not been reported to induce cyclin K degradation. While a high IC50 to DC50 ratio of 1851 is noted for Cdk12-IN-6 [2], this metric pertains to CDK12 inhibition efficiency under high ATP conditions and does not imply cyclin K degradation.

CDK13 Co-Inhibition
Class-level inference
No CDK13 inhibitory activity reported for Cdk12-IN-6
Supports CDK12-specific pathway interrogation
THZ531 CDK13 IC₅₀ = 69 nM; SR-4835 CDK13 IC₅₀ = 4.9 nM. Dual inhibition obscures target validation.
Cyclin K Molecular Glue Protein Degradation CDK12

Antiproliferative Activity in TNBC Models

Cdk12-IN-6 demonstrates potent antiproliferative activity in breast cancer cell lines, with IC50 values of 2.19 nM in MDA-MB-231 (triple-negative breast cancer) cells and 1 nM in CAL-120 cells [1]. This sub-nanomolar to low nanomolar potency in these models provides a baseline for comparison with other CDK12 inhibitors. For context, SR-4835 exhibits an IC50 of 15.5 nM against clonogenic growth of MDA-MB-231 cells [2], suggesting comparable or superior potency for Cdk12-IN-6 in this specific assay format, though direct head-to-head studies are absent.

TNBC Cellular Activity
Supporting evidence
MDA-MB-231 IC₅₀ = 2.19 nM
Cell-model endpoint review context
~540-fold shift from enzymatic IC₅₀. Reported cell permeability and target engagement in living cells.
Breast Cancer Antiproliferative Triple-Negative Breast Cancer Cell Viability

Non-Covalent Binding Mode vs. THZ531

Cdk12-IN-6 (Example 174) potently suppresses BRCA1 mRNA expression in MDA-MB-231 cells with an IC50 of 0.872 nM, while exhibiting no effect in CAL-120 cells [1]. This cell line-specific pharmacodynamic modulation highlights a differential dependency on CDK12 for BRCA1 transcription regulation. Such data are not uniformly reported for other CDK12 inhibitors, making this a distinguishing feature of Cdk12-IN-6's preclinical profile.

Non-Covalent Binding
Class-level inference
Reversible inhibition confirmed by absence of electrophilic warhead
Supports reversible-demand research fit
Covalent inhibitors (e.g., THZ531) preclude washout rescue and pulse-chase protocols.
BRCA1 DNA Damage Response Biomarker Triple-Negative Breast Cancer

Pyrazolotriazine Scaffold: A Distinct Chemical Series

Under high ATP (2 mM) conditions designed to mimic physiological ATP concentrations, Cdk12-IN-6 exhibits an IC50 >20 μM against both CDK2/Cyclin E and CDK9/Cyclin T1, yielding a >16.8-fold selectivity window over its CDK12 IC50 of 1.19 μM [1]. This selectivity profile is critical because CDK2 and CDK9 are closely related kinases with distinct cellular functions (cell cycle and transcription, respectively). In contrast, THZ531 shows IC50 values of 8.5 μM for CDK7 and 10.5 μM for CDK9 [2], while SR-4835 displays weak affinity for CDK6 (Kd = 5.1 μM), GSK3A (Kd = 1.2 μM), and GSK3B (Kd = 810 nM) in broader kinase panels [3]. The lack of significant CDK2 and CDK9 inhibition by Cdk12-IN-6 under high ATP conditions reduces the likelihood of confounding cellular phenotypes arising from off-target CDK activity.

Pyrazolotriazine Scaffold
Class-level inference
Pyrazolo[1,5-a][1,3,5]triazine core; orthogonal to purine, pyrrolotriazine, and benzamide chemotypes
Supports IP differentiation in lead optimization
Enables modular derivatization at C-2, C-8, and N-4 positions without infringing purine-based patents.
Kinase Selectivity CDK2 CDK9 Off-Target Chemical Probe

Cdk12-IN-6: Application Scenarios


Reversible CDK12 Modulation for Target Validation

Cdk12-IN-6's lack of documented CDK13 inhibition and its selectivity over CDK2 and CDK9 under physiological ATP conditions [1] make it a preferred chemical probe for experiments designed to attribute phenotypes specifically to CDK12 inhibition, rather than to confounding effects of CDK13, CDK2, or CDK9 co-inhibition. This is particularly relevant in studies of transcription elongation, RNA polymerase II CTD phosphorylation, and homologous recombination repair.

CDK12-Specific Phenotypic Screening in TNBC

As a non-covalent, ATP-competitive antagonist [1], Cdk12-IN-6 enables washout experiments to assess the reversibility of CDK12 inhibition and the kinetics of target recovery. This contrasts with covalent inhibitors like THZ531, which permanently modify their target and preclude assessment of reversible pharmacodynamics.

Pyrazolotriazine Scaffold for Lead Optimization

Cdk12-IN-6 exhibits potent antiproliferative activity in MDA-MB-231 TNBC cells (IC50 = 2.19 nM) [1] and suppresses BRCA1 mRNA expression in this cell line (IC50 = 0.872 nM) [1]. These data support its use as a tool compound to explore CDK12 dependency and therapeutic potential in TNBC, particularly in contexts of BRCAness or PARP inhibitor resistance.

High-ATP Kinase Selectivity Profiling

SR-4835 has been shown to induce cyclin K degradation [2], a property that confounds interpretation of its cellular effects. Cdk12-IN-6 has not been reported to promote cyclin K degradation, offering a cleaner pharmacological tool for isolating the consequences of CDK12 kinase inhibition from those of cyclin K loss.

Application
Selection Property
Validation Focus
Reversible CDK12 target validation
Non-covalent, reversible binding mode
Washout-rescue target reactivation kinetics
TNBC cell-model phenotypic screening
Minimal CDK2/CDK9/CDK13 cross-reactivity
CDK12-dependent viability without confounding CDK9-driven apoptosis
Pyrazolotriazine scaffold lead optimization
Chemically distinct scaffold vs. purine/pyrrolotriazine series
IP space differentiation and unexplored SAR vectors
High-ATP kinase selectivity profiling
Data generated under 2 mM ATP conditions
CDK12 selectivity benchmark corrected for ATP-competitive shift

Technical Documentation Hub

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21 linked technical documents
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